2,4,6-Trimethylphenyl ethyl(heptyl)borinate
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Overview
Description
2,4,6-Trimethylphenyl ethyl(heptyl)borinate is an organoboron compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. Boronic esters have been extensively studied for their applications in various fields, including drug delivery, sensing, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylphenyl ethyl(heptyl)borinate typically involves the reaction of 2,4,6-trimethylphenylboronic acid with ethyl(heptyl)borinate under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of boronic esters often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acids can help mitigate the cost of production .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylphenyl ethyl(heptyl)borinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester back to the corresponding boronic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boronic acids.
Substitution: Various substituted boronic esters.
Scientific Research Applications
2,4,6-Trimethylphenyl ethyl(heptyl)borinate has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its potential use in cancer therapy and other medical applications.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylphenyl ethyl(heptyl)borinate involves its ability to form stable complexes with various substrates. The boron atom in the compound can interact with diol groups in carbohydrates, proteins, and other biomolecules, leading to the formation of cyclic boronate esters. These interactions can modulate the activity of enzymes and other molecular targets, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate: Another organoboron compound with similar applications in photoinitiation and polymer synthesis.
Phenylboronic acid: Commonly used in organic synthesis and drug development.
Uniqueness
2,4,6-Trimethylphenyl ethyl(heptyl)borinate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other boronic esters. Its ability to form stable complexes with a wide range of substrates makes it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
87115-60-4 |
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Molecular Formula |
C18H31BO |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
ethyl-heptyl-(2,4,6-trimethylphenoxy)borane |
InChI |
InChI=1S/C18H31BO/c1-6-8-9-10-11-12-19(7-2)20-18-16(4)13-15(3)14-17(18)5/h13-14H,6-12H2,1-5H3 |
InChI Key |
UNROGOUHCAGHMS-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CCCCCCC)OC1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
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